tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORDVYKLAFQRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393792 | |

| Record name | tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169280-83-5 | |

| Record name | tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (CAS No. 169280-83-5), a pivotal building block in modern medicinal chemistry and organic synthesis. As a bifunctional molecule, featuring a Boc-protected amine and a reactive hydroxymethyl group on a pyridine scaffold, its characteristics dictate its handling, reactivity, and application in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering both collated data and field-proven experimental protocols for its characterization. We delve into its structural, physical, and spectroscopic properties, providing the foundational knowledge required for its effective utilization in research and development settings.

Chemical Identity and Structural Framework

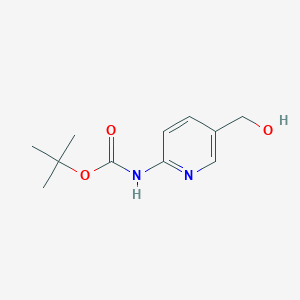

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a substituted pyridine derivative. Its structure is defined by three key features: a central pyridine ring, a tert-butoxycarbonyl (Boc) protecting group on the amine at the 2-position, and a hydroxymethyl group at the 5-position. The Boc group provides stability and allows for controlled deprotection, making the amine selectively available for subsequent reactions, while the hydroxymethyl group serves as a versatile handle for further functionalization, such as oxidation or etherification.[1]

| Identifier | Value | Source |

| CAS Number | 169280-83-5 | [2][3] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [2][3] |

| Molecular Weight | 224.26 g/mol | [2][3][4] |

| IUPAC Name | tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate | [2] |

| Synonyms | 2-(Boc-amino)-5-pyridinemethanol, N-Boc-5-(hydroxymethyl)-2-pyridineamine | [5] |

| InChI Key | BORDVYKLAFQRSP-UHFFFAOYSA-N | [6] |

Figure 1. 2D Structure of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Figure 1. 2D Structure of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Core Physicochemical Properties

The physical properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. The data presented below are a synthesis of predicted values and information from chemical suppliers, as comprehensive experimental data is not widely published.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white solid | [7] |

| Melting Point | Not consistently reported. Determination via standard protocol is recommended. | |

| Boiling Point | 332.8 ± 32.0 °C (Predicted) | [5] |

| Density | ~1.209 g/cm³ (Predicted) | [5][7] |

| pKa | 12.35 ± 0.70 (Predicted) | [5][7] |

| LogP (XLogP3) | 1.99 (Predicted) | [5] |

| Vapor Pressure | 5.67 x 10⁻⁵ mmHg at 25°C (Predicted) | [5] |

| Flash Point | 155.1 °C (Predicted) | [5] |

2.1. Solubility Profile

While quantitative solubility data is scarce, the molecular structure allows for qualitative predictions. The presence of the polar hydroxymethyl (-CH₂OH) and carbamate (-NHCOO-) groups suggests solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The nonpolar tert-butyl group and the pyridine ring may confer solubility in less polar solvents like dichloromethane and chloroform.[8] Its solubility in water is expected to be low to slight.[8] For drug development purposes, precise solubility in aqueous buffers is a critical parameter that must be determined experimentally.

2.2. Stability and Storage

This compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).[7] This precaution is necessary to prevent potential oxidation or degradation, particularly given that some related compounds are noted as being air-sensitive.[9] Long-term stability is best maintained in a tightly sealed container in a dry environment.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below is a description of the expected spectral characteristics.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

tert-Butyl Protons: A sharp singlet integrating to 9 protons will appear in the upfield region (~1.5 ppm).

-

Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) integrating to 2 protons, expected around 4.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, integrating to 1 proton.

-

Carbamate Proton (-NH-): A broad singlet in the downfield region (~8-10 ppm) integrating to 1 proton.

-

Pyridine Protons: Three distinct signals in the aromatic region (7.0-8.5 ppm), corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring, exhibiting characteristic coupling patterns.

-

-

¹³C NMR: The carbon NMR spectrum should show 11 distinct signals.

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon (~80 ppm) and one for the three methyl carbons (~28 ppm).

-

Methylene Carbon (-CH₂OH): A signal around 60-65 ppm.

-

Carbamate Carbonyl (C=O): A signal in the downfield region, typically around 153 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region (~110-160 ppm).

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretch (Carbamate): A strong, sharp absorption band around 1700-1725 cm⁻¹, which is characteristic of the Boc-protecting group.

-

C=N and C=C Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

-

C-O Stretch: An absorption band in the 1000-1300 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion: The exact mass is 224.1161 g/mol .[4] High-resolution mass spectrometry (HRMS) should confirm this value.

-

Expected Adducts (ESI+): In electrospray ionization, common adducts would be observed.[6]

| Adduct | Calculated m/z |

| [M+H]⁺ | 225.1234 |

| [M+Na]⁺ | 247.1053 |

| [M+K]⁺ | 263.0793 |

A primary fragmentation pathway involves the loss of isobutylene (56 Da) or the entire tert-butyl group from the molecular ion.

Applications in Research and Development

The utility of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate stems from its identity as a versatile synthetic intermediate.[1]

-

Amine Protection: The Boc-carbamate is one of the most common protecting groups for amines in organic synthesis.[10][11] It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the free amine for further coupling reactions.

-

Hydroxymethyl Functionalization: The primary alcohol is a key functional handle. It can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid.

-

Converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution.

-

Used in ether or ester formation.

-

-

Drug Discovery: This molecule is a valuable building block for creating libraries of compounds in drug discovery campaigns.[1] The substituted pyridine motif is a common scaffold in many biologically active molecules. The ability to selectively functionalize both the amine and the hydroxymethyl positions allows for the systematic exploration of chemical space to optimize drug-target interactions.

Standardized Protocols for Characterization

To ensure scientific integrity, rigorous characterization is paramount. The following protocols describe standard methodologies for verifying the properties of this compound.

Caption: Standard workflow for the physicochemical and structural characterization of a synthetic intermediate.

Protocol 5.1: Determination of Melting Point

-

Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range typically indicates high purity.

-

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

-

Place a small, dry sample (1-2 mg) of the compound into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set a rapid heating rate (10-20 °C/min) for an initial approximate determination.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). Report this range.

-

Protocol 5.2: Aqueous Solubility Assessment (Shake-Flask Method)

-

Rationale: Determining aqueous solubility is critical for compounds intended for biological applications. The shake-flask method is a gold-standard technique.

-

Methodology:

-

Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

-

Add an excess amount of the solid compound to a known volume of the buffer in a sealed glass vial. The goal is to create a saturated solution with visible solid remaining.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

The determined concentration represents the equilibrium solubility.

-

Protocol 5.3: Spectroscopic Analysis

-

Rationale: A combination of spectroscopic techniques provides unambiguous structural confirmation.

-

Methodology:

-

NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is often preferred to observe exchangeable -OH and -NH protons). Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

IR: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (for solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

MS: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into the mass spectrometer or analyze via LC-MS using electrospray ionization (ESI) in both positive and negative modes to obtain high-resolution mass data.

-

Protocol 5.4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the standard method for determining the purity of organic compounds and detecting any related impurities.

-

Methodology:

-

System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution is typically effective.

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% of the same acid.

-

-

Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength where the pyridine chromophore absorbs, typically around 254 nm or 270 nm.

-

Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL.

-

Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

Safety and Handling

Based on available safety data, this compound should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Avoid breathing dust.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area, such as a chemical fume hood.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Conclusion

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a compound of significant interest due to its versatile structure, which is amenable to a wide range of chemical transformations. This guide has consolidated its key physicochemical and spectroscopic properties, providing a critical resource for scientists. The provided protocols offer a standardized framework for its characterization, ensuring data quality and reproducibility. A thorough understanding of these properties is the foundation for its successful application in the synthesis of novel chemical entities for pharmaceutical and materials science research.

References

-

Supporting Information for a related publication showing NMR data for similar compounds. Source Not Specified. [Link]

-

tert-butyl carbamate - Physico-chemical Properties. ChemBK. [Link]

-

tert-butyl N-(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl carbamate. NIST WebBook, National Institute of Standards and Technology. [Link]

-

tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate, min 97%, 1 gram. HDH Pharma Inc. [Link]

-

tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate. PubChemLite. [Link]

-

Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

T. Ghosh, A. et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Popova, Y., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.

-

tert-butyl [(5-(aminomethyl)pyridin-2-yl]carbamate. Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate|CAS 203321-83-9 [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate | C11H16N2O3 | CID 40151875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate (C11H16N2O3) [pubchemlite.lcsb.uni.lu]

- 7. TERT-BUTYL [5-(HYDROXYMETHYL)PYRIDIN-2-YL)CARBAMATE CAS#: 169280-83-5 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. TERT-BUTYL [(5-(AMINOMETHYL)PYRIDIN-2-YL]CARBAMATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (CAS 169280-83-5): A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic modalities, targeted protein degradation has emerged as a powerful strategy to address diseases driven by aberrant protein function. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system. The rational design and synthesis of effective PROTACs rely on a versatile toolbox of chemical building blocks. This technical guide focuses on one such critical component: tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (CAS Number: 169280-83-5). This molecule serves as a valuable precursor for the synthesis of PROTAC linkers, the crucial component that bridges the target protein binder and the E3 ligase ligand.

This guide will provide an in-depth overview of the properties, structure, and, most importantly, the synthetic utility of this compound in the context of PROTAC development. By understanding the causality behind its experimental applications, researchers can better leverage this building block to construct novel protein degraders.

Core Properties and Structure

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a pyridine-based carbamate derivative. The presence of a Boc-protected amine and a primary alcohol on the pyridine ring makes it a versatile synthetic intermediate.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 169280-83-5 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 224.26 g/mol | [1][2] |

| Appearance | White solid | [3] |

| IUPAC Name | tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate | [1] |

| Synonyms | 2-(Boc-amino)-5-pyridinemethanol, tert-Butyl (5-hydroxymethyl-2-pyridyl)carbamate | [1][2] |

| Predicted Boiling Point | 332.8±32.0 °C | [3] |

| Predicted Density | 1.209 g/cm³ | [3] |

| InChI Key | BORDVYKLAFQRSP-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NC1=NC=C(C=C1)CO | [1] |

Chemical Structure

The structure of tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate features a pyridine ring substituted at the 2- and 5-positions. The 2-position is functionalized with a tert-butoxycarbonyl (Boc) protected amine, which is a common protecting group strategy in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The 5-position bears a hydroxymethyl group, a primary alcohol that serves as a key handle for further synthetic transformations, particularly for linker attachment in PROTAC synthesis.

Role in Targeted Protein Degradation: A PROTAC Linker Building Block

The strategic importance of CAS 169280-83-5 lies in its utility as a foundational element for constructing PROTAC linkers. PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC, as they dictate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

The hydroxymethyl group of tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate provides a reactive site for the covalent attachment of the linker chain. This is typically achieved through etherification or esterification reactions. The Boc-protected amine can be deprotected at a later synthetic stage to reveal a nucleophilic amine, which can then be coupled to the other components of the PROTAC.

Synthetic Utility and Experimental Protocols

The true value of a chemical building block is demonstrated through its application in synthesis. While specific, detailed protocols for the incorporation of CAS 169280-83-5 into a complete PROTAC are often proprietary or embedded within broader synthetic schemes in patents and literature, a general workflow can be outlined based on established synthetic strategies for PROTACs.

General Synthetic Workflow for PROTAC Linker Elongation

The following represents a generalized, illustrative workflow for utilizing tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate as a starting point for a PROTAC linker. Researchers should note that specific reaction conditions and purification methods will require optimization based on the specific warhead and E3 ligase ligand being used.

Step 1: Activation of the Hydroxymethyl Group

The primary alcohol is first converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution.

-

Materials:

-

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (Et₃N) or Pyridine (as base)

-

Dichloromethane (DCM) (anhydrous)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine) followed by the dropwise addition of the sulfonyl chloride.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting activated intermediate is often used in the next step without further purification.

-

Step 2: Linker Elongation via Nucleophilic Substitution

The activated intermediate is then reacted with a bifunctional linker component, for example, a polyethylene glycol (PEG) chain with a terminal nucleophile.

-

Materials:

-

Activated intermediate from Step 1 (1.0 eq)

-

Amine-terminated PEG linker (e.g., H₂N-PEGn-COOH) (1.1 eq)

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) (anhydrous)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the activated intermediate and the amine-terminated PEG linker in anhydrous DMF under a nitrogen atmosphere.

-

Add DIPEA to the solution and stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the elongated linker attached to the pyridine core.

-

Step 3: Sequential Coupling to Warhead and E3 Ligase Ligand

The resulting intermediate, which now contains the pyridine-based moiety and an elongated linker with a terminal functional group (e.g., a carboxylic acid), can be sequentially coupled to the warhead and the E3 ligase ligand using standard amide bond formation protocols (e.g., using coupling reagents like HATU or HOBt). The Boc protecting group on the pyridine can be removed using an acid like trifluoroacetic acid (TFA) to reveal the amine for subsequent coupling.

PROTAC Synthesis Workflow Diagram

Caption: Generalized workflow for PROTAC synthesis using CAS 169280-83-5.

Signaling Pathway and Mechanism of Action of Resulting PROTACs

A PROTAC synthesized using this building block will function by inducing the degradation of a target protein. The mechanism involves the PROTAC molecule acting as a bridge to form a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.

PROTAC Mechanism of Action Diagram

Caption: PROTAC-mediated protein degradation signaling pathway.

Safety and Handling

As a laboratory chemical, tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is at 2-8°C under an inert atmosphere.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (CAS 169280-83-5) is a strategically important building block in the field of targeted protein degradation. Its bifunctional nature, with a protected amine and a reactive alcohol on a pyridine scaffold, makes it an ideal starting point for the synthesis of PROTAC linkers. Understanding its chemical properties and synthetic utility is crucial for medicinal chemists and drug discovery professionals aiming to design and develop novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to expand, the demand for versatile and reliable chemical building blocks like this compound will undoubtedly grow.

References

-

J&K Scientific. 2-(Boc-amino)-5-pyridinemethanol, 97% | 169280-83-5. [Link]

-

Angene Chemical. Safety Data Sheet - tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]

-

Acmec Biochemical. 169280-83-5[tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate]. [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate has emerged as a highly valuable heterocyclic intermediate. Its structure is characterized by a pyridine core functionalized with two key reactive sites: a nucleophilic primary alcohol and a latent primary amine protected by a tert-butyloxycarbonyl (Boc) group. This bifunctional nature allows for sequential, controlled modifications, making it an ideal scaffold for constructing complex molecules.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides in-depth information on the compound's identity, physicochemical properties, a field-tested synthetic protocol, analytical characterization, key applications, and safety guidelines. The insights herein are designed to facilitate its effective use in the laboratory and accelerate discovery programs.

Chemical Identity and Properties

Nomenclature and Identifiers

A precise understanding of a compound's identity is the foundation of reproducible science.

-

IUPAC Name: tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate.[1]

-

Common Synonyms:

Physicochemical Properties

The physical and chemical properties of the compound are summarized in the table below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 224.26 g/mol | |

| Physical Form | Solid | [2] |

| Boiling Point | 332.8 ± 32.0 °C (Predicted) | [1] |

| Flash Point | 155.1 °C | [1] |

| Density | 1.209 g/cm³ (Predicted) | [1] |

| pKa | 12.35 ± 0.70 (Predicted) | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C | [2] |

Synthesis and Purification

Synthetic Strategy: Selective N-Boc Protection

The most direct and common synthesis route involves the chemoselective N-acylation of the starting material, (6-aminopyridin-3-yl)methanol. The 2-amino group of the pyridine ring is significantly more nucleophilic than the primary alcohol, allowing for a targeted reaction with di-tert-butyl dicarbonate ((Boc)₂O).

Causality in Experimental Design:

-

Reagent Choice: (Boc)₂O is the standard reagent for introducing the acid-labile Boc protecting group. It is stable, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.

-

Base Selection: A non-nucleophilic organic base like triethylamine (TEA) is employed. Its role is to scavenge the acidic proton generated during the carbamate formation, driving the reaction to completion without competing in the reaction itself.

-

Solvent Choice: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the starting materials and do not participate in the reaction.

The overall synthetic workflow is illustrated below.

Caption: Synthetic workflow for Boc-protection.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, confirmed by the analytical characterization described in Section 4.0, ensures the synthesis of the target compound with high purity.

Materials:

-

(6-Aminopyridin-3-yl)methanol (1.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.)

-

Triethylamine (TEA) (1.5 equiv.)[3]

-

Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (6-aminopyridin-3-yl)methanol (1.0 equiv.). Dissolve the amine in anhydrous dichloromethane (DCM).[3]

-

Addition of Base: Add triethylamine (1.5 equiv.) to the stirred solution.[3]

-

Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. The product is typically more nonpolar than the starting material.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[3] This step removes excess reagents and the triethylammonium salt byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate as a solid.

Analytical Characterization

Confirmation of the product's identity and purity is essential. The following are the expected analytical signatures for the title compound.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic large singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the two protons of the hydroxymethyl (-CH₂OH) group should appear around 4.6 ppm. The three aromatic protons on the pyridine ring will appear as distinct multiplets in the 7.0-8.2 ppm region. A broad singlet corresponding to the N-H proton of the carbamate is also expected.

-

¹³C NMR: The carbon spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The pyridine ring carbons and the carbonyl carbon of the carbamate will be observed further downfield.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 225.12.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch of the carbamate (~3200 cm⁻¹), C-H stretches (~2980 cm⁻¹), and a strong C=O (carbamate) stretch around 1700-1720 cm⁻¹.

Applications in Research and Drug Development

The unique bifunctional architecture of tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate makes it a strategic building block, particularly in the synthesis of targeted therapeutics.

Linker Synthesis for PROTACs

The compound is widely recognized as a building block for Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[8] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[8]

tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate serves as an excellent starting point for linker synthesis.

-

The hydroxymethyl group provides a handle for elongation or attachment to an E3 ligase ligand, often through etherification or esterification reactions.

-

The Boc-protected amine can be deprotected under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a primary amine.[9] This amine can then be coupled to the target protein ligand, typically via amide bond formation.

The orthogonal nature of these two functional groups—the alcohol's reactivity versus the acid-lability of the Boc group—is the key to its utility, allowing for controlled, stepwise construction of the PROTAC molecule.

Caption: Role as a versatile PROTAC building block.

Safety and Handling

Adherence to safety protocols is non-negotiable. The compound should be handled by trained personnel in a well-ventilated laboratory fume hood.

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P264: Wash hands thoroughly after handling. P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

(Data sourced from Sigma-Aldrich Safety Information)[2]

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[2]

Conclusion

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is more than a simple chemical; it is an enabling tool for advanced medicinal chemistry. Its well-defined structure, predictable reactivity, and dual functionality provide a reliable and versatile platform for synthesizing complex molecules, most notably as a key linker component in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge and practical protocols necessary for its successful application in discovery research.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

(n.d.). 1 - Supporting Information. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

PubMed Central. (n.d.). Degradation of proteins by PROTACs and other strategies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-(Boc-amino)-5-pyridinemethanol | 169280-83-5 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of a compound is a cornerstone physicochemical property. It dictates the formulation strategies, influences bioavailability, and ultimately, can determine the success or failure of a promising therapeutic candidate.[1][2] Understanding and accurately characterizing the solubility of a molecule, such as tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, is not merely a data-gathering exercise; it is a critical step in de-risking a development program and enabling rational formulation design. This guide provides a comprehensive framework for understanding the solubility of this compound, blending theoretical principles with actionable, field-proven experimental protocols.

Part 1: Theoretical Framework for Solubility

While specific experimental solubility data for tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is not extensively published, a robust prediction of its behavior can be derived from a first-principles analysis of its molecular structure and the fundamental thermodynamics of dissolution.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's functional groups is paramount to predicting its interactions with various solvents.

-

IUPAC Name: tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate

-

Molecular Formula: C₁₁H₁₆N₂O₃

-

Molecular Weight: 224.26 g/mol

The key functional groups that dictate the solubility of this molecule are:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol group is highly polar and can act as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen atom).

-

tert-Butyl Carbamate Group (-NH-COO-C(CH₃)₃): This is a large, sterically hindered protecting group. The carbamate linkage itself is polar, with the N-H group acting as a hydrogen bond donor and the carbonyl (C=O) and ester oxygens acting as hydrogen bond acceptors. The tert-butyl group, however, is bulky and non-polar (lipophilic), which will negatively impact solubility in polar solvents.

Caption: Key functional groups influencing the solubility of the target molecule.

The Principle of "Like Dissolves Like": An Intermolecular Force Perspective

The adage "like dissolves like" is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules.[3][4] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[5]

-

Hydrogen Bonding: This is the strongest intermolecular force and will be a dominant factor for this molecule due to the hydroxymethyl and carbamate N-H groups. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to be effective.

-

Dipole-Dipole Interactions: The polar nature of the pyridine ring and the carbamate group will lead to favorable interactions with other polar molecules.

-

London Dispersion Forces: These are the weakest forces and are present in all molecules. The non-polar tert-butyl group will primarily interact via these forces, making it more compatible with non-polar solvents.[6]

Predicted Solubility in Organic Solvent Classes

Based on the structural analysis, we can predict the compound's general solubility behavior.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the hydroxymethyl and carbamate groups.[7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have large dipole moments and can act as hydrogen bond acceptors, solvating the polar regions of the molecule.[7][8] The lack of a donor hydrogen may slightly limit solubility compared to protic solvents. |

| Slightly Polar | Dichloromethane (DCM), Chloroform | Moderate | These solvents can interact with the polar groups via dipole-dipole interactions. The tert-butyl group's lipophilicity aids solubility here. General information suggests carbamates are soluble in these solvents.[9] |

| Non-Polar | Hexane, Toluene, Petroleum Ether | Low to Very Low | The overall polarity of the molecule, dominated by the hydroxymethyl and carbamate groups, makes it incompatible with non-polar solvents where only weak dispersion forces are possible.[3] |

Part 2: Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate characterization. The choice of method often depends on the stage of drug development, balancing throughput with precision.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is vital to understand the difference between two commonly measured solubility types:[1][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid.[1] It is typically determined using the Shake-Flask method and is the gold standard for formulation development.[11]

-

Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO first, precipitates when added to an aqueous buffer.[12] It is often higher than thermodynamic solubility due to the formation of a supersaturated solution.[13] This method, often employing nephelometry, is favored in early discovery for its high throughput.[14][15]

Protocol 1: The Shake-Flask Method for Thermodynamic Solubility

This method is considered the benchmark for determining equilibrium solubility.[11][16]

Objective: To determine the maximum equilibrium concentration of the compound in a chosen organic solvent at a controlled temperature.

Materials:

-

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (solid)

-

HPLC-grade organic solvents

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. The excess is crucial to ensure saturation is reached.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is fully established.[17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant. To remove any remaining microscopic particles, either:

-

Centrifuge the vials at high speed and sample the clear supernatant.

-

Filter the sample through a 0.22 µm syringe filter. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent underestimation due to drug adsorption to the filter material.[18]

-

-

Dilution: Accurately dilute the clear, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask solubility determination method.

Protocol 2: High-Throughput Nephelometry for Kinetic Solubility

Nephelometry measures the light scattered by suspended particles and is a rapid method to assess precipitation, making it ideal for early-stage screening.[2][19]

Objective: To determine the concentration at which the compound precipitates from a DMSO stock solution upon addition to a buffer or solvent system.

Materials:

-

Compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer or organic solvent of interest

-

Microplate nephelometer (e.g., NEPHELOstar Plus)[19]

-

Clear 96- or 384-well microplates

-

Automated liquid handler (recommended for high throughput)

Methodology:

-

Plate Preparation: Dispense the aqueous buffer or test solvent into the wells of a microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells. This process is typically automated, creating a concentration gradient across the plate.[18]

-

Incubation & Measurement: The plate is incubated for a short period (e.g., 1-2 hours) with shaking. The nephelometer then measures the light scattering (in Relative Nephelometry Units, RNU) in each well.

-

Data Analysis: Wells containing precipitated compound will show a sharp increase in light scattering compared to wells with fully dissolved compound.[20] The kinetic solubility is defined as the concentration in the last clear well before precipitation is detected.

Part 3: Data Management and Interpretation

Systematic recording and interpretation of solubility data are crucial for making informed decisions in a research setting.

Tabulating Experimental Results

All quantitative data should be summarized for easy comparison. Below is a template for recording results from the shake-flask method.

| Solvent | Solvent Polarity Index | Temperature (°C) | Measured Concentration (mg/mL) | Solubility (µM) | Observations |

| Methanol | 6.6 | 25 | Clear solution | ||

| Acetonitrile | 6.2 | 25 | |||

| Dichloromethane | 3.4 | 25 | |||

| Toluene | 2.4 | 25 | Undissolved solid | ||

| Hexane | 0.0 | 25 | Insoluble |

Conclusion: A Synthesized View

The solubility of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is governed by a balance of competing intermolecular forces. The presence of strong hydrogen-bonding motifs (hydroxyl and carbamate groups) suggests high solubility in polar protic solvents like methanol and ethanol. Conversely, the bulky, non-polar tert-butyl group and the aromatic ring will contribute to moderate solubility in less polar solvents like dichloromethane. Its solubility in non-polar aliphatic solvents such as hexane is predicted to be very low. For drug development professionals, this profile suggests that alcohol-based or polar aprotic solvent systems would be a logical starting point for formulation. However, these theoretical predictions must be confirmed through rigorous experimental validation using standardized protocols like the shake-flask method to ensure reliable and reproducible data for downstream applications.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Saskatchewan Open Educational Resources. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. [Link]

-

Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Fowles, D. J., et al. (2025). Physics-based solubility prediction for organic molecules. Chemical Reviews. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Brea, J., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

ResearchGate. (2021). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. [Link]

-

University of California, Davis. (n.d.). Solubility. [Link]

-

JoVE. (2020). Solubility. [Link]

-

Al-Ghabeish, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (2015). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]

-

Wikipedia. (n.d.). Carbamate. [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces. Introductory Organic Chemistry. [Link]

-

Khan Academy. (n.d.). Solubility and intermolecular forces. [Link]

-

Quora. (2023). Can intermolecular forces lead to lower solubility?. [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. quora.com [quora.com]

- 6. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. bioassaysys.com [bioassaysys.com]

- 17. The Role of Nephelometry in Modern Drug Discovery | Iredell Free News [iredellfreenews.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Stability and Storage of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

<-48>

Introduction

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, a key building block in pharmaceutical and organic synthesis, demands careful handling and storage to maintain its chemical integrity. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group, in conjunction with a primary alcohol and a pyridine ring, defines its reactivity and stability profile. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the optimal conditions for the storage and handling of this compound, ensuring its purity and reactivity for downstream applications.

The Boc group is a cornerstone in modern organic chemistry, prized for its robustness under a wide array of reaction conditions, yet easily removable under mild acidic conditions.[1] This characteristic allows for the selective protection of the amine on the pyridine ring while other chemical transformations are performed on the hydroxymethyl group or other parts of a larger molecule. Understanding the factors that can compromise the integrity of this compound is paramount for reproducible and successful synthetic outcomes.

Core Chemical Stability

The stability of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is primarily dictated by the lability of the Boc-protecting group. This carbamate linkage is susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen, which is followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][2]

Conversely, the Boc group is notably stable under basic and nucleophilic conditions, a property that allows for a broad range of synthetic manipulations at other sites of the molecule without premature deprotection.[1][3] The pyridine ring itself is generally stable, though it can be susceptible to oxidation under harsh conditions. The primary alcohol is also relatively stable but can be oxidized to an aldehyde or carboxylic acid.

Key Factors Influencing Stability:

-

pH: Strongly acidic conditions will readily cleave the Boc group. Therefore, exposure to acids, including strong Lewis acids, should be avoided during storage.

-

Temperature: While generally stable at ambient temperatures, elevated temperatures can accelerate potential degradation pathways. Long-term storage at lower temperatures is recommended to minimize any thermal decomposition.[4]

-

Light: While no specific light sensitivity is prominently reported, as a general good laboratory practice for complex organic molecules, protection from light is advisable to prevent any potential photochemical reactions.

-

Oxidizing Agents: Strong oxidizing agents can potentially oxidize the hydroxymethyl group or the pyridine ring. Contact with such reagents should be avoided.[5]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, adherence to specific storage and handling protocols is crucial.

Optimal Storage Conditions

A summary of the recommended storage conditions is provided in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[4][6] | Minimizes thermal degradation and maintains long-term stability. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[4][6] | Prevents potential oxidation and degradation from atmospheric moisture. |

| Container | Tightly sealed, light-resistant container | Protects from moisture, air, and light. |

| Location | Dry, well-ventilated area[7] | Prevents moisture uptake and ensures a safe storage environment. |

Some suppliers may recommend room temperature storage for short periods.[8] However, for long-term stability, refrigerated conditions under an inert atmosphere are best practice.

Safe Handling Procedures

As a precautionary measure, appropriate personal protective equipment (PPE) should always be worn when handling this compound.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably a fume hood.[7]

Direct contact with skin and eyes should be avoided as the compound may cause skin, eye, and respiratory irritation.[7] In case of a spill, the area should be evacuated, and the spill should be contained and cleaned up using appropriate methods for solid chemical spills.[9]

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for developing analytical methods to assess the purity of the compound.

Caption: Potential degradation pathways for the title compound.

The primary degradation route is the acid-catalyzed cleavage of the Boc group, leading to the formation of 2-amino-5-(hydroxymethyl)pyridine, isobutylene, and carbon dioxide. Another potential degradation pathway involves the oxidation of the primary alcohol to an aldehyde or a carboxylic acid, which could occur in the presence of oxidizing agents or over long-term storage if not properly protected from air.

Analytical Methods for Stability Assessment

To ensure the quality and purity of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, especially after prolonged storage, analytical testing is recommended.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the compound and detecting potential degradation products.

1. Materials and Reagents:

-

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

C18 reverse-phase HPLC column

2. Instrument and Conditions:

-

HPLC System: With UV detector

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from high aqueous to high organic (e.g., 5% B to 95% B over 15 minutes)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50).

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Monitor the chromatogram for the main peak corresponding to the intact compound and any impurity peaks.

-

The appearance of a more polar peak could indicate the deprotected amine, while less polar peaks might suggest other impurities.

5. Interpretation of Results:

-

The purity can be estimated by the relative peak area of the main component.

-

The presence of significant impurity peaks warrants further investigation and may indicate degradation of the sample.

Caption: Workflow for HPLC purity assessment.

Conclusion

The stability of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is critical for its successful application in research and development. By understanding its inherent chemical properties, particularly the acid-lability of the Boc group, and by adhering to the recommended storage and handling protocols, scientists can ensure the integrity and reliability of this important synthetic building block. Proper storage at 2-8°C under an inert atmosphere, coupled with routine analytical verification, will guarantee the compound's performance in sensitive synthetic transformations.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Sigma-Aldrich. (n.d.). tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Fisher Scientific. (2024, March 5). SAFETY DATA SHEET: tert-Butyl [5-(hydroxymethyl)pyridin-2-yl)carbamate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoEfj7FSalpbkjVTNE50RHZnRYMB_5T5NsoJlbKfaOtVnK-LyM28Xcyv9nvmHC0Ibn2rWOs5XX63c9xxg6cknmbcOrsmSTPd30WdHntFAEZEKTlnYenCSXnCagCZHPNNBkhGkz6Nlg9RTX7WUT3YVI2K2G-3pZyTJZMQ1_tqSZf4Q-DL6W-WMwroG2jg==

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.

- Aladdin Scientific. (n.d.). tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate, min 97%, 1 gram.

- BenchChem. (n.d.). tert-Butyl Carbamate: A Technical Guide to Safety and Handling.

- Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?

- Fisher Scientific. (2010, October 28). SAFETY DATA SHEET: tert-Butyl carbamate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- DC Fine Chemicals. (2024, November 4). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). tert-Butyl carbamate 98%.

- PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate (C11H16N2O3).

- Echemi. (n.d.). tert-butylN-[5-(hydroxymethyl)pyridin-2-yl]carbamate.

- BLDpharm. (n.d.). 203321-83-9|tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.

- PubMed Central. (2021, July 7). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.

- Alfa Chemistry. (n.d.). CAS 169280-83-5 Tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate.

- BLDpharm. (n.d.). 1204738-23-7|tert-Butyl ((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate.

- BLDpharm. (n.d.). 1260771-98-9|tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate.

- Ivy Fine Chemicals. (n.d.). tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate [CAS: 169280-83-5].

- Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl [(5-(aminomethyl)pyridin-2-yl]carbamate.

- ChemicalBook. (n.d.). tert-butyl [5-(hydroxymethyl)pyridin-2-yl)carbamate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ4xqKou6fjH95wE8BKBvI0HBEt1nO_jVD1jYgTb7zSkB1TH2piBD49i-k33SQltOsUwfOWoMJGcenGSDA9N-w34xxSTjPiKKJ8hgy-MwZb7Gwg4GbGL9P4eI_pwWLVJsn7FvVd2fWbs9Qx8ut3culoZ7jzitTS5oioKTV0vbgwb8=

- ChemicalBook. (2025, July 24). TERT-BUTYL [5-(HYDROXYMETHYL)PYRIDIN-2-YL)CARBAMATE. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiKIff0owda3Bs-QfOc9IZRM3PTjoZ8ZND4IZkpgmfJ-tg-WgK5vMjiMpnB7ukBBXtu5ZdFyjjUUxv3nacc-m90oZ6adEorqkwpQiFx5IWKBaIDZd9vjuHm50Q_oSY501Ue9DXPFwbyxA1JegPtKm5WDaPtvlMuht8XUoeVmsoSA==

- PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3.

- PubChem. (n.d.). tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate | C11H16N2O3.

- Biosynth. (n.d.). tert-Butyl N-{[2-(hydroxymethyl)pyridin-4-yl]methyl}carbamate | 1934805-27-2.

- PubChem. (n.d.). tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}-5-[(2E)-3-{4-[2-(morpholin-4-yl)ethyl]phenyl}prop-2-en-1-yl]-1-phenylpentan-2-yl]carbamate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. 2-(Boc-amino)-5-pyridinemethanol | 169280-83-5 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. TERT-BUTYL [5-(HYDROXYMETHYL)PYRIDIN-2-YL)CARBAMATE CAS#: 169280-83-5 [m.chemicalbook.com]

- 7. fishersci.ie [fishersci.ie]

- 8. calpaclab.com [calpaclab.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Chemoselective Boc-Protection of 2-amino-5-(hydroxymethyl)pyridine

This document provides an in-depth technical analysis and a field-proven protocol for the tert-butyloxycarbonyl (Boc) protection of the amino group in 2-amino-5-(hydroxymethyl)pyridine. This guide is intended for researchers, chemists, and drug development professionals who require a robust and selective method for masking the amine functionality in this versatile bifunctional building block, a common precursor in the synthesis of pharmaceutical agents and complex organic molecules.

Strategic Overview: The Challenge of Chemoselectivity

The synthetic utility of 2-amino-5-(hydroxymethyl)pyridine is derived from its two distinct nucleophilic centers: a primary aromatic amine and a primary alcohol. In multistep synthesis, it is often imperative to selectively react one group while leaving the other untouched. The Boc protecting group is ideal for amines as it forms a stable carbamate that is resistant to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under mild acidic conditions.[1][2]

The primary challenge lies in achieving high chemoselectivity for the amino group over the hydroxymethyl group. Amines are generally more nucleophilic than alcohols, which provides a thermodynamic and kinetic basis for selective N-acylation.[1] However, under certain conditions, particularly with highly reactive acylating agents or the use of aggressive catalysts, protection of the alcohol to form a carbonate can occur as a competing side reaction.[1][3] This guide outlines a protocol designed to maximize N-selectivity by carefully controlling reaction parameters.

The Mechanism of N-Boc Protection

The standard method for introducing a Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). The mechanism proceeds via a nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks one of the electrophilic carbonyl carbons of Boc anhydride.[4]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the tert-butyl carbonate anion as a leaving group.

-

Proton Transfer: The resulting protonated carbamate is deprotonated. In the absence of an added base, the tert-butyl carbonate anion acts as the base.[4]

-

Decomposition: The unstable tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated to form tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[4][5]

When a non-nucleophilic base such as triethylamine (TEA) is added, it serves to neutralize the protonated carbamate, preventing the formation of an ammonium salt and ensuring the amine remains a free nucleophile.[5]

Visualizing the Reaction Mechanism

Caption: Generalized mechanism for N-Boc protection using Boc Anhydride.

Comparative Analysis of Reaction Conditions

The choice of solvent, base, and temperature is critical for achieving high yield and selectivity. While aminopyridines can be less nucleophilic than aliphatic amines, their protection is generally straightforward.[6] The key is to avoid conditions that significantly enhance the nucleophilicity of the competing hydroxyl group.

| Parameter | Option 1: Standard Conditions | Option 2: Catalytic DMAP | Option 3: Aqueous/Biphasic | Rationale & Causality |

| Solvent | THF, Dichloromethane (DCM), Acetonitrile (MeCN) | MeCN, DCM | Dioxane/Water, THF/Water | Aprotic solvents are generally preferred to avoid competing reactions. THF and DCM effectively solubilize both the substrate and reagent.[7] |

| Base | Triethylamine (TEA), DIPEA | Triethylamine (TEA) | NaHCO₃, NaOH | TEA is a non-nucleophilic organic base sufficient to scavenge the proton produced without significantly deprotonating the alcohol. Stronger bases like NaOH could generate a more nucleophilic alkoxide, reducing selectivity.[7] |

| Catalyst | None | 4-Dimethylaminopyridine (DMAP) (catalytic, <0.1 eq) | None | DMAP is strongly discouraged for this substrate. It acts as a hyper-nucleophilic catalyst that can accelerate O-acylation, leading to the formation of carbonate byproducts and reducing chemoselectivity.[3][8][9] |

| Temperature | 0 °C to Room Temperature (RT) | 0 °C to RT | Room Temperature (RT) | Running the reaction at 0 °C initially helps to control the exotherm and favors the more kinetically favorable N-acylation. Allowing it to warm to RT ensures completion. |

| Stoichiometry | 1.1 - 1.3 eq. Boc₂O | 1.1 - 1.2 eq. Boc₂O | 1.2 - 1.5 eq. Boc₂O | A slight excess of Boc₂O ensures full conversion of the starting material. A large excess increases the risk of di-protection or O-protection. |

| Outcome | High N-Selectivity , Good Yield | Risk of O-protection and other side reactions (e.g., urea formation).[3] | Good for substrates with poor organic solvent solubility; may require pH control. | The standard conditions (Option 1) offer the best balance of reactivity and selectivity for this specific amino alcohol substrate. |

Field-Proven Experimental Protocol

This protocol is optimized for the selective N-Boc protection of 2-amino-5-(hydroxymethyl)pyridine on a laboratory scale (1-10 mmol).

Materials and Reagents:

-

2-amino-5-(hydroxymethyl)pyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-(hydroxymethyl)pyridine (1.0 eq).

-

Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration). Stir until fully dissolved.

-

Base Addition: Add triethylamine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This step is crucial to moderate the reaction rate and enhance selectivity.

-

Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

-

Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-